molecular formula C12H9NO2 B15341491 4-Nitrodiphenyl-D9

4-Nitrodiphenyl-D9

Cat. No.: B15341491
M. Wt: 208.26 g/mol
InChI Key: BAJQRLZAPXASRD-LOIXRAQWSA-N
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Preparation Methods

The synthesis of 4-Nitrodiphenyl-D9 involves several steps. One common method includes the nitration of biphenyl with nitric acid in the presence of sulfuric acid to introduce the nitro group at the para position. The reaction conditions typically involve maintaining a temperature of around 50-60°C to ensure the selective nitration of biphenyl . Industrial production methods may involve the use of catalysts such as copper iodide (CuI) to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

4-Nitrodiphenyl-D9 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For example, reduction typically yields 4-aminodiphenyl-D9, while substitution reactions can produce various substituted diphenyl derivatives .

Scientific Research Applications

4-Nitrodiphenyl-D9 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-Nitrodiphenyl-D9 involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the formation of adducts with proteins and nucleic acids, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

4-Nitrodiphenyl-D9 can be compared with other similar compounds such as:

The uniqueness of this compound lies in its isotopic labeling, which provides distinct advantages in research applications, particularly in tracing and studying reaction mechanisms and metabolic pathways .

Properties

Molecular Formula

C12H9NO2

Molecular Weight

208.26 g/mol

IUPAC Name

1,2,3,4,5-pentadeuterio-6-(2,3,5,6-tetradeuterio-4-nitrophenyl)benzene

InChI

InChI=1S/C12H9NO2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H/i1D,2D,3D,4D,5D,6D,7D,8D,9D

InChI Key

BAJQRLZAPXASRD-LOIXRAQWSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2[2H])[2H])[N+](=O)[O-])[2H])[2H])[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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